molecular formula C20H18FNO2S2 B2989626 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2097913-84-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2989626
CAS No.: 2097913-84-1
M. Wt: 387.49
InChI Key: SKBDBMURPNQRMY-UHFFFAOYSA-N
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Description

This compound features a cyclopropane core substituted with a 4-fluorophenyl group and an amide-linked hydroxyethyl-bithiophene moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2S2/c21-14-5-3-13(4-6-14)20(9-10-20)19(24)22-12-15(23)16-7-8-18(26-16)17-2-1-11-25-17/h1-8,11,15,23H,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBDBMURPNQRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C22H19FNO2S2
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 2320859-69-4
  • Structural Features :
    • Bithiophene moiety which enhances electronic properties.
    • Hydroxyethyl group contributing to solubility and reactivity.
    • Cyclopropane ring which may influence biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological effects:

Antimicrobial Activity

Initial investigations indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds incorporating a bithiophene structure have shown promising results against various microbial strains.

Compound Activity MIC (μg/mL) Selectivity Index
Fluconazole DerivativeAntifungal0.0333807.7
Bithiophene AnalogAntibacterial0.1 - 1.6Variable

Anticancer Potential

The compound's structural components suggest potential anticancer activity. For example, bithiophene derivatives have been linked to cytotoxic effects in cancer cell lines:

  • Case Study : A study demonstrated that a related bithiophene compound exhibited an IC50 value of approximately 92.4 μM against multiple cancer cell lines, including colon adenocarcinoma and lung carcinoma.

The proposed mechanism of action for this compound includes:

  • Interaction with electron-rich sites in biological molecules due to the bithiophene unit.
  • Modulation of signaling pathways related to oxidative stress.
  • Inhibition of specific enzymes involved in cellular proliferation.

Research Findings and Case Studies

Recent studies have explored various aspects of the compound's biological activity:

  • Antiparasitic Activity : In vitro studies revealed that certain analogs demonstrated significant activity against Trypanosoma cruzi with an MIC of 0.033 μg/mL.
  • Toxicity Assessment : Toxicity studies conducted on murine models indicated that the compound was safe at lower doses (1 mg/kg/day), with adverse effects only observed at higher doses (30 mg/kg/day).
  • Pharmacokinetics : Research on the pharmacokinetic profile suggests favorable absorption characteristics, although more detailed studies are necessary to fully understand its bioavailability and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Features

The compound’s structural analogs differ in substituents on the cyclopropane carboxamide and the amide nitrogen. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name / ID Cyclopropane Substituent Amide Substituent Key Properties (Yield, Melting Point, etc.)
Target Compound 4-Fluorophenyl 2-Hydroxyethyl-bithiophene Not reported in evidence (inferred)
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide 4-Fluorophenyl Ethyl-bithiophene (no hydroxy group) MW: 371.5; CAS: 2640973-46-0; Purity: >95%
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1d) 3-Fluorophenyl 4-Bromo-2-methoxyphenyl Anti-inflammatory potency 3× DFB; Non-toxic up to 1000 μM
N-(Thiazol-2-yl)-2-(p-tolyl)cyclopropane-1-carboxamide (F17) p-Tolyl Thiazol-2-yl Yield: 63.4%; Mp: 188.5°C
1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide 4-Fluorophenyl 3-(Imidazol-1-yl)propyl CAS: 1434927-54-4; MW: 341.4

Key Observations :

  • Hydroxyethyl vs. Ethyl : The hydroxyethyl group in the target compound may improve solubility and metabolic stability relative to the ethyl-bithiophene analog, which lacks a polar functional group .
  • Halogenated Phenyl Groups : Compounds with 4-fluorophenyl (target, 1b) or 3-chlorophenyl (2b, 2c) substituents show modulated anti-inflammatory activity, suggesting that halogen position influences potency.
Table 2: Pharmacological and Toxicity Profiles
Compound Name / ID Biological Activity Toxicity Profile
Target Compound Inferred potential for anti-inflammatory/antimicrobial activity (structural analogy) Not reported
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1d) 3× potency of DFB (anti-inflammatory) Non-toxic up to 1000 μM
N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1e) Superior potency to DFB Toxic above 300 μM
N-(Thiazol-2-yl)-2-(4-fluorophenyl)cyclopropane-1-carboxamide (F44) Antimicrobial activity (not quantified) Not reported

Key Observations :

  • Anti-Inflammatory Activity : The 4-fluorophenyl group in the target compound resembles 1b , which exhibited reduced anti-inflammatory activity compared to 1d (3-fluorophenyl with bromo-methoxy substituent). This suggests that electron-withdrawing groups (e.g., Br, OMe) on the amide nitrogen enhance activity.
  • Toxicity : Compounds with heteroaromatic substituents (e.g., benzo[d]thiazol-2-yl in 1e) show higher toxicity, whereas alkyl or halogenated phenyl groups (e.g., 1d, 2b) are safer . The hydroxyethyl group in the target compound may mitigate toxicity compared to 1e.

Key Observations :

  • The hydroxyethyl-bithiophene substituent in the target compound may require specialized coupling agents (e.g., HATU) or protective group strategies, as seen in analogous syntheses .
  • Radical addition methods (e.g., for N,N-diethyl derivatives ) are less likely applicable due to the hydroxyethyl group’s sensitivity.

Q & A

Q. How can researchers optimize the synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide?

Methodological Answer: Synthetic optimization involves selecting appropriate reagents and monitoring reaction progress. For example:

  • Lawesson's reagent can thionate carbonyl groups in precursor molecules, enabling cyclization to form bithiophene derivatives .
  • Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces electrophilic formyl groups selectively at electron-rich positions. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid side reactions.
  • Progress monitoring via TLC and NMR spectroscopy ensures intermediate purity. For instance, ¹H NMR can identify characteristic peaks (e.g., aromatic protons at 7.05–7.11 ppm for bithiophene derivatives) .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while fluorophenyl groups show splitting patterns due to ¹⁹F coupling .
  • Infrared (IR) Spectroscopy: Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of ≥95% is typical for in vitro studies .
  • Elemental Analysis: Confirms empirical formula by comparing experimental vs. theoretical C, H, N, and F percentages .

Q. What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Screening: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can selective functionalization of the bithiophene moiety be achieved?

Methodological Answer:

  • Electrophilic Aromatic Substitution (Vilsmeier-Haack): Targets electron-rich positions adjacent to the N,N-dialkylamino group (e.g., 4-formyl derivative) .
  • Directed Metalation (n-BuLi): Deprotonates acidic 5´-H protons (adjacent to sulfur), enabling 5´-formylation. NMR analysis (e.g., loss of 5´-H signal) confirms selectivity .

Q. What mechanistic insights can be gained from kinetic studies of cyclopropane ring opening?

Methodological Answer:

  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton exchange during ring-opening reactions.
  • Kinetic Profiling: Monitor reaction rates via UV-Vis or ¹H NMR under varying pH/temperature to identify rate-determining steps .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., rotamers) by freezing conformational exchange at low temperatures .
  • Computational Analysis: Density Functional Theory (DFT) predicts chemical shifts and coupling constants, aiding peak assignment .

Q. What strategies validate the compound’s biological activity in complex models?

Methodological Answer:

  • 3D Tumor Spheroids: Assess penetration and efficacy in physiologically relevant models using confocal microscopy .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., fluorophenyl→chlorophenyl substitutions) to identify critical pharmacophores .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use X-ray crystallographic data (e.g., from PubChem or PDB) to simulate binding to enzymes like cytochrome P450 or kinases .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., water) to assess stability over 100-ns trajectories .

Q. What advanced methods evaluate photostability and thermal degradation?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to UV light (ICH Q1B guidelines) or elevated temperatures (40–60°C) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA): Quantify weight loss under controlled heating to determine decomposition thresholds.

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